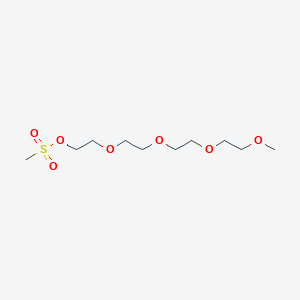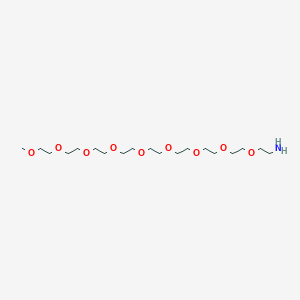
Mulberrofuran G
Übersicht
Beschreibung
Mulberrofuran G is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Mulberrofuran G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Target of Action
Mulberrofuran G, also known as 1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol, primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain (RBD) and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . These targets play a crucial role in the initial stage of SARS-CoV-2 infection .
Mode of Action
This compound interacts with its targets by blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor . This interaction is crucial for the virus to penetrate human cells . By blocking this interaction, this compound effectively inhibits the entry of SARS-CoV-2 into cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SARS-CoV-2 life cycle, specifically the virus’s ability to penetrate human cells . By blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor, this compound disrupts the virus’s ability to infect cells . This leads to a reduction in viral replication and transmission .
Pharmacokinetics
This suggests that this compound may have promising drug-likeness properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of SARS-CoV-2 entry into cells . By blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor, this compound prevents the virus from infecting cells, thereby potentially reducing the severity and spread of COVID-19 .
Action Environment
The action of this compound can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s important to note that natural products like this compound are a potential source of molecules with therapeutic effects against COVID-19
Biochemische Analyse
Biochemical Properties
Mulberrofuran G has been found to interact with various enzymes and proteins. It has been studied for its antihepatitis B, antioxidant, neuroprotective, and antityrosinase activities . It has also been investigated for its potential as an inhibitor of the spike protein and 3C-like protease (3CLpro) inhibitor .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, invasion, and migration of both A549 and NCI-H226 cells . Moreover, it has been shown to effectively block the interaction between the spike S1 receptor-binding domain (RBD) protein and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial stage of the SARS-CoV-2 infection .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to have high affinity for both the spike S1 RBD and ACE2 receptor proteins, effectively blocking their molecular binding . This suggests that this compound could hamper SARS-CoV-2 entry into the cells by interfering with the spike:ACE2 interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, it has been found to significantly inhibit the interaction between spike S1 RBD and ACE2 at concentrations below 50 μM .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a unique phenolic natural product biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mulberrofuran G typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the dihydroxyphenyl group. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mulberrofuran G undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavanones: These compounds share a similar benzopyran skeleton and exhibit comparable biological activities.
Isoflavonoids: Structurally related to flavonoids, isoflavonoids also possess antioxidant and anti-inflammatory properties.
Uniqueness
Mulberrofuran G is unique due to its complex structure, which includes multiple hydroxyl groups and a benzofuran ring. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
87085-00-5 |
|---|---|
Molekularformel |
C34H26O8 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
(1S,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |
InChI |
InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34-/m1/s1 |
InChI-Schlüssel |
MJJWBJFYYRAYKU-JGSKXVKLSA-N |
SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
Isomerische SMILES |
CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
Kanonische SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mulberrofuran G; NSC 649229; NSC-649229; NSC649229 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mulberrofuran G inhibit lung cancer cell growth?
A1: Research indicates that this compound inhibits lung cancer cell proliferation, migration, and invasion by inactivating the JAK2/STAT3 signaling pathway. [, ] This pathway plays a crucial role in cell growth and survival, and its inhibition can suppress tumor development.
Q2: Does this compound affect protein expression in lung cancer cells?
A2: Yes, studies show that this compound influences the expression of several proteins involved in cell cycle regulation and metastasis. It downregulates the expression of p27, a cyclin-dependent kinase inhibitor, while upregulating CDK4 and MMP9, proteins associated with cell cycle progression and matrix degradation, respectively. [, ]
Q3: How does this compound exhibit neuroprotective effects?
A3: Research suggests this compound offers neuroprotection against ischemic injury by inhibiting NOX4-mediated reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress. [] By targeting these pathways, this compound may alleviate neuronal damage caused by ischemia.
Q4: Can this compound combat viral infections?
A4: Studies demonstrate this compound's potential antiviral activity, particularly against Herpes Simplex Virus (HSV). It was found to inhibit cellular adsorption and penetration of HSV-1 viral particles. It also reduced the expression of HSV-1 IE and L genes and decreased HSV-1 DNA synthesis. [] Furthermore, research suggests that this compound can prevent SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human angiotensin-converting enzyme 2 (ACE2) receptor. [] This interaction is crucial for viral entry into host cells.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C34H32O8, and its molecular weight is 568.61 g/mol. [, ]
Q6: Is there any available spectroscopic data for this compound?
A6: Yes, the structural characterization of this compound has been established using various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the compound's structure, functional groups, and connectivity.
Q7: How stable is this compound under different storage conditions?
A7: While specific studies on the stability of this compound under various conditions are limited within the provided research, it is generally recommended to store natural products like this compound in a cool, dry place, protected from light and air, to minimize potential degradation.
Q8: Does this compound exhibit any known catalytic activities?
A8: Based on the provided research, there is no direct evidence suggesting that this compound possesses significant catalytic properties. Its biological activities primarily stem from its ability to interact with specific enzymes and signaling pathways.
Q9: Have computational methods been employed to study this compound?
A9: Yes, computational chemistry techniques, particularly molecular docking studies, have been used to investigate the binding interactions of this compound with target proteins, such as tyrosinase, hMAO, and dopaminergic receptors. [, , , ] These studies help to understand the molecular mechanisms underlying the observed biological activities and to guide further structure-activity relationship (SAR) studies.
Q10: How do structural modifications of this compound affect its tyrosinase inhibitory activity?
A10: Research comparing this compound with other structurally similar benzofuran flavonoids, such as albanol B, revealed that the presence of the methyl cyclohexene ring moiety in this compound is crucial for its tyrosinase inhibitory activity. [] Modifications to this moiety could potentially alter the compound's binding affinity and inhibitory potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)

![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)




